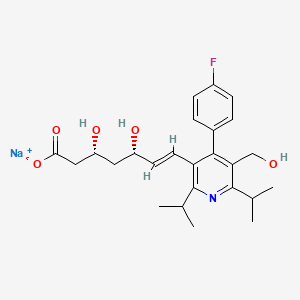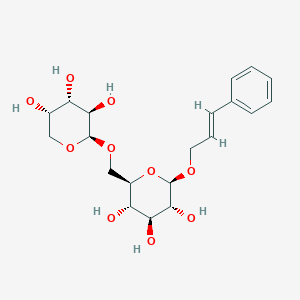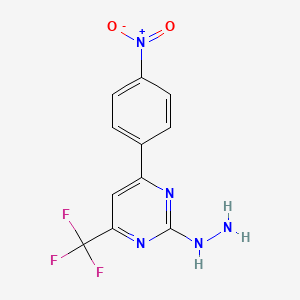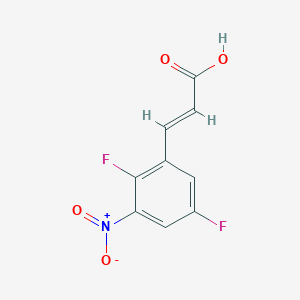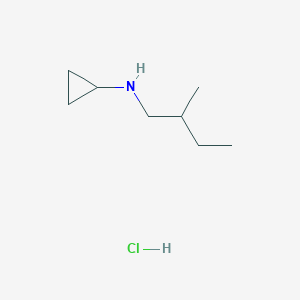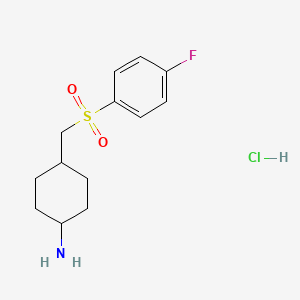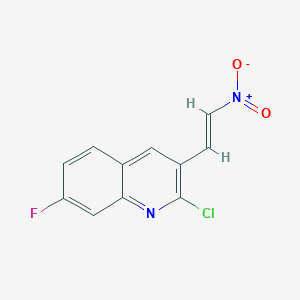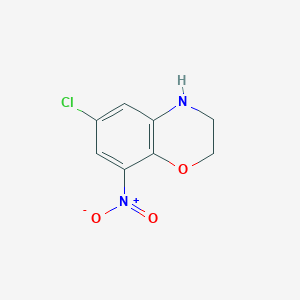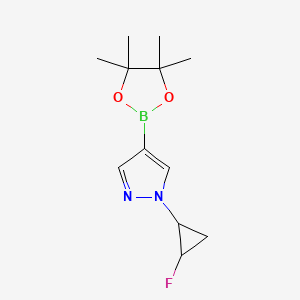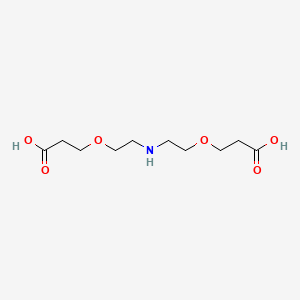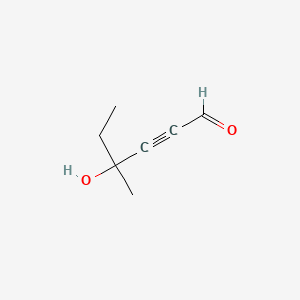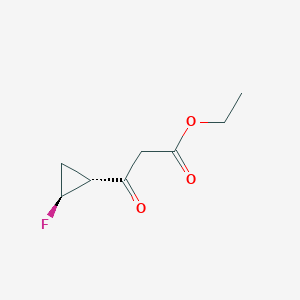
trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate: is a chemical compound that belongs to the class of cyclopropyl esters It is characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step involves the esterification of the cyclopropyl ring with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study the effects of fluorinated cyclopropyl groups on biological systems.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. The cyclopropyl ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
- trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester
- Ethyl (Z)-cinnamate
Comparison:
- Structural Differences: trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate has a unique combination of a fluorinated cyclopropyl ring and an ethyl ester group, which distinguishes it from other similar compounds.
- Reactivity: The presence of the fluorine atom and the cyclopropyl ring can significantly influence the reactivity and stability of the compound compared to its analogs.
- Applications: While similar compounds may have overlapping applications, the specific structural features of this compound can make it more suitable for certain research and industrial purposes.
Propiedades
Fórmula molecular |
C8H11FO3 |
|---|---|
Peso molecular |
174.17 g/mol |
Nombre IUPAC |
ethyl 3-[(1R,2S)-2-fluorocyclopropyl]-3-oxopropanoate |
InChI |
InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
WKEXZXHWDVGSCK-WDSKDSINSA-N |
SMILES isomérico |
CCOC(=O)CC(=O)[C@H]1C[C@@H]1F |
SMILES canónico |
CCOC(=O)CC(=O)C1CC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



